molecular formula C10H8N4O2 B2539241 3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid CAS No. 2361703-56-0

3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid

Cat. No. B2539241
CAS RN: 2361703-56-0
M. Wt: 216.2
InChI Key: LAQGXKRABZRXFT-UHFFFAOYSA-N
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Description

3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid is a compound that can be associated with a class of triazine derivatives. These derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. The compound itself is not explicitly mentioned in the provided papers, but its structure suggests it would share some chemical properties and reactivity with the compounds discussed in the papers.

Synthesis Analysis

The synthesis of triazine derivatives can involve various starting materials and reaction conditions. For instance, the synthesis of a related compound, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, was achieved through the reaction of a hydrazino-triazinone with carbon disulfide in a water/pyridine mixture or by reacting a mercapto-triazinone with benzyl bromide in methanolic ammonia water . Similarly, 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives were synthesized via the Michael addition of dichloronaphthalene-dione and diaminobenzoic acid . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the presence of a triazine ring, which can participate in various intermolecular interactions. For example, the compound mentioned in the first paper crystallizes in the monoclinic space group and features extensive intermolecular hydrogen bonding and pi-pi stacking interactions . These structural features are crucial as they can influence the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Triazine derivatives can undergo a range of chemical reactions. The Dimroth rearrangement is one such reaction where triazole derivatives can be isomerized in hot, basic solutions to equilibrium mixtures . This type of reactivity could be relevant to this compound, as the presence of amino groups may allow for similar transformations under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives can vary widely depending on their specific substituents and molecular structure. For instance, the density, crystalline structure, and hydrogen bonding patterns can affect the solubility, melting point, and overall stability of the compound . The triazine derivatives discussed in the papers are likely to have unique properties that could be inferred for this compound, such as solubility in various solvents, UV spectra, and ionization constants .

Scientific Research Applications

Selective Gas/Vapor Sorption and Sensing

A study by Das and Mandal (2018) demonstrated the strategic design of a triazine-based dicarboxylate ligand, leading to the synthesis of an amine-functionalized autofluorescent and polar three-dimensional metal-organic framework (MOF). This MOF showed selective sorption of CO2 over N2 and H2 due to strong adsorbate-adsorbent interactions. Additionally, it was utilized for the ultrafast detection of 2,4,6-trinitrophenol (TNP) in water and vapor phase, showcasing its potential in environmental monitoring and safety applications (Das & Mandal, 2018).

Molecular Structure Analysis

Hwang et al. (2006) synthesized and analyzed the molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, obtained through reactions involving 3-amino-2-benzyl-6-hydrazino-1,2,4-triazin-5(2H)-one. This research contributes to the understanding of triazine derivatives' molecular configurations and their potential applications in chemical synthesis (Hwang et al., 2006).

Cardiogenetic Activity

Linder, Schnürch, and Mihovilovic (2018) outlined the synthesis of structural analogs of 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoic acid, indicating compounds with potential cardiogenetic activity. A one-pot protocol was developed for the functionalization of the 1,3,5-triazine core, showcasing the compound's application in biomedical research, particularly in cardiac tissue engineering and regenerative medicine (Linder et al., 2018).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for this compound are not mentioned in the retrieved documents, the necessity for effective therapy has stimulated research into the design and synthesis of novel antimicrobial molecules . As multidrug-resistant bacterial strains proliferate, these compounds could play a significant role in future therapeutic strategies .

properties

IUPAC Name

3-(3-amino-1,2,4-triazin-5-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c11-10-13-8(5-12-14-10)6-2-1-3-7(4-6)9(15)16/h1-5H,(H,15,16)(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQGXKRABZRXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CN=NC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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